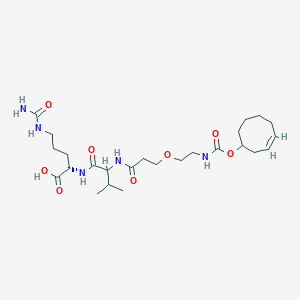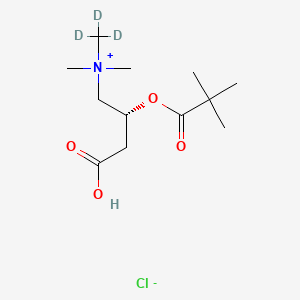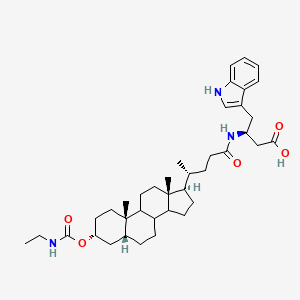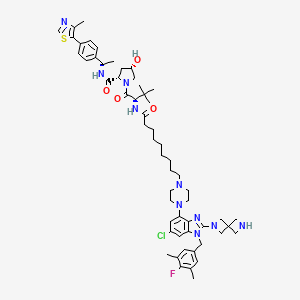
PROTAC SOS1 degrader-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC SOS1 degrader-2 is a potent degrader of the Son of Sevenless 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound has shown significant potential in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP, thereby inhibiting tumor growth in various cancer models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-2 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. general steps include:
Ligand Synthesis: Synthesis of the SOS1 ligand and the E3 ligase ligand separately.
Linker Attachment: Conjugation of the ligands with a suitable linker.
Final Assembly: Coupling the linker-bound ligands to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands, followed by their conjugation using automated synthesis equipment. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC SOS1 degrader-2 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker to the ligands.
Degradation Reactions: In biological systems, the compound induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Major Products
The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome into smaller peptides .
Aplicaciones Científicas De Investigación
PROTAC SOS1 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of protein degradation and the role of SOS1 in various biological processes.
Mecanismo De Acción
PROTAC SOS1 degrader-2 exerts its effects by inducing the degradation of the SOS1 protein. The compound binds to SOS1 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling pathway, leading to reduced cell proliferation and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
PROTAC SOS1 degrader-1: Another SOS1 degrader with similar mechanisms but different ligand structures.
Uniqueness
PROTAC SOS1 degrader-2 is unique due to its high potency and specificity in degrading SOS1. It has shown superior antiproliferative activity compared to other SOS1 inhibitors and degraders, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C57H76ClFN10O4S |
|---|---|
Peso molecular |
1051.8 g/mol |
Nombre IUPAC |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1 |
Clave InChI |
AZBRWXRYNYEDKG-UZBSLLNPSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
SMILES canónico |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


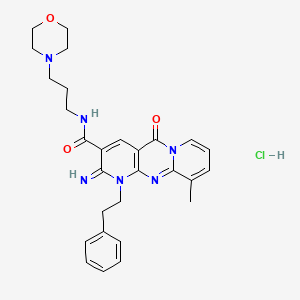
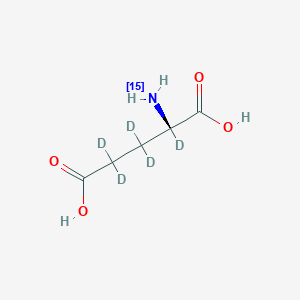


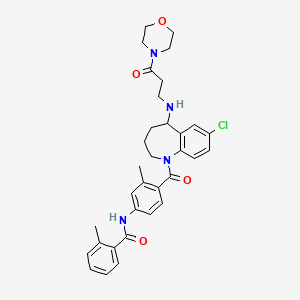
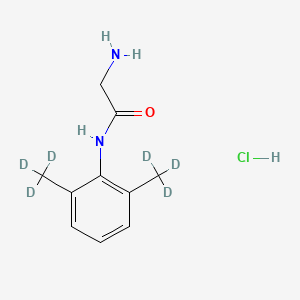


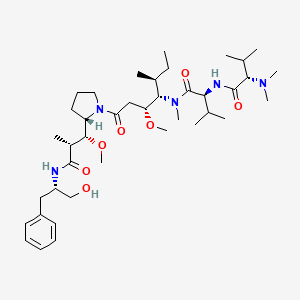
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
